molecular formula C9H13NO2 B12314184 3-(5-Methoxypyridin-3-yl)propan-1-ol

3-(5-Methoxypyridin-3-yl)propan-1-ol

Cat. No.: B12314184
M. Wt: 167.20 g/mol
InChI Key: SQIZDEIFNHYNAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxypyridin-3-yl)propan-1-ol typically involves the reaction of 5-methoxypyridine with a suitable propanol derivative under controlled conditions . The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired scale and application.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as distillation, crystallization, or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxypyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the pyridine ring .

Mechanism of Action

The mechanism of action of 3-(5-Methoxypyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and propanol groups may influence its binding affinity and activity at these targets . Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Hydroxypyridin-3-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(5-Methylpyridin-3-yl)propan-1-ol: Features a methyl group instead of a methoxy group.

    3-(5-Ethoxypyridin-3-yl)propan-1-ol: Contains an ethoxy group instead of a methoxy group.

Uniqueness

3-(5-Methoxypyridin-3-yl)propan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(5-methoxypyridin-3-yl)propan-1-ol

InChI

InChI=1S/C9H13NO2/c1-12-9-5-8(3-2-4-11)6-10-7-9/h5-7,11H,2-4H2,1H3

InChI Key

SQIZDEIFNHYNAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)CCCO

Origin of Product

United States

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